Trimethyl 5-(4-nitrophenyl)-1H-pyrrole-2,3,4-tricarboxylate
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Overview
Description
Trimethyl 5-(4-nitrophenyl)-1H-pyrrole-2,3,4-tricarboxylate is a complex organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by the presence of a pyrrole ring substituted with three carboxylate groups and a nitrophenyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl 5-(4-nitrophenyl)-1H-pyrrole-2,3,4-tricarboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-nitrobenzaldehyde with a suitable pyrrole precursor in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of microwave-assisted synthesis can significantly reduce reaction times and improve overall efficiency.
Chemical Reactions Analysis
Types of Reactions
Trimethyl 5-(4-nitrophenyl)-1H-pyrrole-2,3,4-tricarboxylate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The carboxylate groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or alcohols can react with the carboxylate groups under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of esters or amides, depending on the nucleophile used.
Scientific Research Applications
Trimethyl 5-(4-nitrophenyl)-1H-pyrrole-2,3,4-tricarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Trimethyl 5-(4-nitrophenyl)-1H-pyrrole-2,3,4-tricarboxylate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the pyrrole ring can interact with biological macromolecules such as proteins and nucleic acids. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenol: A simpler compound with a nitrophenyl group, used as a precursor in the synthesis of more complex molecules.
Pyrrole Derivatives: Compounds with a pyrrole ring and various substituents, known for their diverse biological activities.
Uniqueness
Trimethyl 5-(4-nitrophenyl)-1H-pyrrole-2,3,4-tricarboxylate is unique due to its combination of a nitrophenyl group and multiple carboxylate groups on a pyrrole ring. This structure provides a distinct set of chemical and biological properties that are not commonly found in simpler compounds.
Properties
CAS No. |
89330-92-7 |
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Molecular Formula |
C16H14N2O8 |
Molecular Weight |
362.29 g/mol |
IUPAC Name |
trimethyl 5-(4-nitrophenyl)-1H-pyrrole-2,3,4-tricarboxylate |
InChI |
InChI=1S/C16H14N2O8/c1-24-14(19)10-11(15(20)25-2)13(16(21)26-3)17-12(10)8-4-6-9(7-5-8)18(22)23/h4-7,17H,1-3H3 |
InChI Key |
ZBAVVYXLVUQSMR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(NC(=C1C(=O)OC)C(=O)OC)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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